molecular formula C11H15FN2O2S B5790254 1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea

1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5790254
M. Wt: 258.31 g/mol
InChI Key: ZSYISGQSPDUIBW-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea is a chemical compound characterized by the presence of a thiourea group attached to a 2-fluorophenyl ring and a 2,2-dimethoxyethyl group

Preparation Methods

The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with 2,2-dimethoxyethyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(2,2-Dimethoxyethyl)-3-(2-fluorophenyl)thiourea can be compared with other similar compounds, such as:

    1-(2,2-Dimethoxyethyl)-3-phenylthiourea: Lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is positioned differently on the phenyl ring, potentially altering its properties.

    1-(2,2-Dimethoxyethyl)-3-(2-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, which may influence its chemical and biological behavior.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-6-4-3-5-8(9)12/h3-6,10H,7H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYISGQSPDUIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=S)NC1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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